20-Hydroxy-N-acetylleukotriene E4

Description

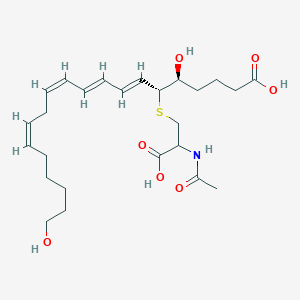

20-Hydroxy-N-acetylleukotriene E4 (20-OH-N-acetyl LTE4) is a hydroxylated metabolite of N-acetylleukotriene E4 (N-acetyl LTE4), a key biliary metabolite derived from the glutathione-containing leukotriene C4 (LTC4) . Structurally, 20-OH-N-acetyl LTE4 is characterized by a 20-hydroxyl group added to the eicosatetraenoic acid backbone of N-acetyl LTE4, resulting in the chemical formula C25H39NO7S (monoisotopic molecular weight: 497.2447) . This modification occurs via cytochrome P450-mediated ω-hydroxylation in rat liver microsomes, representing a phase I metabolic pathway that enhances polarity for excretion .

N-acetyl LTE4 itself is formed through acetylation of leukotriene E4 (LTE4), a terminal metabolite in the cysteinyl leukotriene (cysLT) pathway. Its structure includes a 5-hydroxyl group, a conjugated triene system (7,9-trans; 11,14-cis), and an S-linked N-acetylcysteine moiety .

Properties

CAS No. |

107701-63-3 |

|---|---|

Molecular Formula |

C25H39NO7S |

Molecular Weight |

497.6 g/mol |

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C25H39NO7S/c1-20(28)26-21(25(32)33)19-34-23(22(29)15-14-17-24(30)31)16-12-10-8-6-4-2-3-5-7-9-11-13-18-27/h3-6,8,10,12,16,21-23,27,29H,2,7,9,11,13-15,17-19H2,1H3,(H,26,28)(H,30,31)(H,32,33)/b5-3-,6-4-,10-8+,16-12+/t21?,22-,23+/m0/s1 |

InChI Key |

UZPKZFXYHDIVQF-AHKZIMAMSA-N |

SMILES |

CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O |

Isomeric SMILES |

CC(=O)NC(CS[C@H](/C=C/C=C/C=C\C/C=C\CCCCCO)[C@H](CCCC(=O)O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O |

Synonyms |

20-hydroxy-N-acetylleukotriene E4 N-Ac-w-OH-LTE4 N-acetyl-omega-hydroxyleukotriene E4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Metabolic Differences

The table below summarizes key structural and metabolic features of 20-OH-N-acetyl LTE4 and related compounds:

Key Findings from Research

Metabolic Pathways :

- N-acetyl LTE4 is a terminal metabolite of LTC4, excreted in bile and feces after acetylation . In contrast, 20-OH-N-acetyl LTE4 is formed via microsomal ω-hydroxylation, a detoxification step that increases water solubility for renal excretion .

- The 11-trans isomer of N-acetyl LTE4 arises from geometric isomerization, likely during intestinal transit, reducing its receptor-binding affinity compared to the 11,14-cis form .

- N-acetyl LTE4 retains partial agonist activity at cysLT receptors due to its intact triene and thioether linkage, whereas LTE4 (lacking acetylation) exhibits higher receptor affinity .

Excretion and Stability :

- N-acetyl LTE4 and its 11-trans isomer are primarily excreted in feces, with germ-free rats showing higher fecal recovery (78%) than conventional rats (64%), suggesting gut microbiota influence .

- 20-OH-N-acetyl LTE4 is more rapidly cleared via urine due to its enhanced polarity, as observed in microsomal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.